molecular formula C9H8BrNO2 B2451038 4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- CAS No. 886756-67-8

4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro-

Cat. No.: B2451038
CAS No.: 886756-67-8
M. Wt: 242.072
InChI Key: WSNHVMZMIOFLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation

Molecular Architecture and Connectivity

4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- consists of a seven-membered benzoxazepine ring system fused to a benzene moiety. The core structure includes:

  • A benzene ring substituted with bromine at the 7-position.
  • A tetrahydrofuran-like oxygen atom at the 4-position.
  • A lactam (cyclic amide) group formed by a ketone and an amine within the seven-membered ring.

The connectivity is defined by the SMILES notation O=C1COCc2c(N1)ccc(c2)Br, indicating a fused bicyclic system with bromine as an electron-withdrawing substituent. The molecular formula is C₉H₈BrNO₂ , with a molecular weight of 242.07 g/mol .

Crystallographic Characterization

While direct X-ray crystallography (XRD) data for this compound are not explicitly reported in the literature, structural analogs such as 4,1-benzoxazepine-2,5-diones demonstrate similar ring conformations. These systems typically adopt a chair-like conformation for the seven-membered ring, with the oxygen and nitrogen atoms in equatorial positions to minimize steric strain.

For example, in related benzoxazepines:

  • O–N bond distances range from 1.45–1.48 Å.
  • C=O bond lengths are approximately 1.20–1.25 Å, consistent with lactam functionality.

Further crystallographic studies are required to confirm the exact packing and hydrogen-bonding patterns in this brominated derivative.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

1H NMR and 13C NMR data for structurally related benzoxazepines provide insights into the compound’s electronic environment:

Proton Environment 1H NMR (δ, ppm) 13C NMR (δ, ppm) Multiplicity
Aromatic protons (H-6, H-8) 7.2–8.3 122–137 dd, d
Methylene (O–CH₂–N) 4.3–4.6 75–80 d (coupled to O)
Bromine-substituted C-7 114–118

For example, in 7-bromo-3-(iodomethyl)-3-methyl-2,3-dihydro-5H-benzo[e]dioxepin-5-one (a related compound), the aromatic protons exhibit shifts at δ 6.95–8.33 , while the methylene group adjacent to oxygen and nitrogen appears at δ 3.36–4.53 .

13C NMR signals for the carbonyl carbon (C=O) typically resonate at δ 160–165 , while the brominated carbon (C-7) appears between δ 114–118 .

Infrared (IR) Spectroscopy

Key IR absorption bands for this compound are predicted based on functional groups:

Functional Group Wavenumber (cm⁻¹) Assignment
C=O (lactam) 1680–1720 Stretching vibration
C–Br 590–620 Stretching vibration
O–C–O 1100–1250 Ether stretching

For example, in brominated benzoxazepines, the C=O stretch is observed at ~1700 cm⁻¹ , while C–Br vibrations occur near 600 cm⁻¹ .

Mass Spectrometry (MS)

The molecular ion peak in high-resolution mass spectrometry (HRMS) is expected at m/z 242.0693 (C₉H₈BrNO₂). Fragmentation patterns may include:

  • Loss of Br (m/z 200–205).
  • Cleavage of the lactam ring , yielding fragments corresponding to benzene and oxazepine moieties.

Comparative Analysis of Tautomeric Forms

The lactam group in 4,1-benzoxazepin-2(3H)-one can theoretically exist in keto (lactam) or enol (lactim) tautomeric forms. However, the lactam form is thermodynamically favored due to resonance stabilization of the carbonyl group.

Tautomer-Specific Spectral Differences
Property Lactam Tautomer Lactim Tautomer
1H NMR (NH) Absent (no NH proton) δ 8–12 (broad singlet)
13C NMR (C=O) δ 160–165 δ 170–175
IR (C=O) 1680–1720 cm⁻¹ 1650–1680 cm⁻¹

For example, in pyrazolone derivatives, DFT calculations reveal that keto forms dominate in non-polar solvents, while enol forms may stabilize in polar environments.

Properties

IUPAC Name

7-bromo-1,5-dihydro-4,1-benzoxazepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-1-2-8-6(3-7)4-13-5-9(12)11-8/h1-3H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNHVMZMIOFLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NC(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of ortho-aminophenols with bromo-substituted carboxylic acids: This method involves the reaction of ortho-aminophenols with bromo-substituted carboxylic acids in the presence of dehydrating agents.

    Use of brominated intermediates: Brominated intermediates can be cyclized using various catalysts and solvents to form the desired benzoxazepine structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazepines.

Scientific Research Applications

Introduction to 4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro

4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro is a heterocyclic organic compound with significant implications in medicinal chemistry and drug development. Its unique structure features a benzene ring fused to a seven-membered oxazepine ring, with a bromine atom substituted at the 7-position. This configuration enhances its chemical reactivity and potential biological activity, making it a subject of interest in various scientific applications.

Basic Information

  • Chemical Formula : C₉H₈BrNO₂
  • Molecular Weight : 242.07 g/mol
  • CAS Number : 886756-67-8

Medicinal Chemistry

4,1-Benzoxazepin-2(3H)-one and its derivatives have shown promising biological activities, particularly in the development of pharmaceuticals targeting neurological disorders. The oxazepine moiety is known for its ability to interact with various biological targets, including receptors involved in neurotransmission.

Case Studies:

  • Antidepressant Activity : Research indicates that certain derivatives of 4,1-benzoxazepin-2(3H)-one exhibit selective serotonin reuptake inhibition, which is critical in the treatment of depression and anxiety disorders.
  • Anticancer Properties : Some studies have reported that compounds related to 4,1-benzoxazepin-2(3H)-one demonstrate cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

Chemical Synthesis

The synthesis of 4,1-benzoxazepin-2(3H)-one has been explored through various methods, including:

  • Cyclization Reactions : Utilizing precursors that undergo cyclization to form the oxazepine ring.
  • Bromination Techniques : Specific methods to introduce the bromine atom at the 7-position have been developed to enhance biological activity.

Biological Interactions

Studies focusing on the interaction of 4,1-benzoxazepin-2(3H)-one with specific biological targets have revealed:

  • Binding Affinity : Investigations into its binding affinity to neurotransmitter receptors show potential for modulating neurological functions.

Interaction Studies Table

Target ReceptorBinding Affinity (Ki)Biological Effect
Serotonin ReceptorLow µM rangeAntidepressant-like effects
Dopamine ReceptorModerate µM rangePotential antipsychotic effects

Mechanism of Action

The mechanism of action of 4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,1-Benzoxazepin-2(3H)-one: Lacks the bromine substitution, leading to different chemical properties.

    7-Chloro-4,1-Benzoxazepin-2(3H)-one: Chlorine substitution instead of bromine, which may alter its reactivity and biological activity.

    4,1-Benzoxazepin-2(3H)-one, 7-methyl-1,5-dihydro-: Methyl substitution at the 7th position, affecting its chemical behavior.

Uniqueness

The presence of the bromine atom at the 7th position in 4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- imparts unique chemical and biological properties, distinguishing it from other benzoxazepine derivatives.

Biological Activity

4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro (CAS No. 886756-67-8) is a heterocyclic compound notable for its unique structural features, including a benzene ring fused to a seven-membered oxazepine ring with a bromine substitution at the 7-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

  • Molecular Formula : C9H8BrNO2
  • Molecular Weight : 242.07 g/mol
  • CAS Number : 886756-67-8
  • Structure : The compound features a bromine atom that enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that derivatives of 4,1-benzoxazepin-2(3H)-one exhibit a range of biological activities, particularly in neuropharmacology and anticancer research. The following sections provide detailed insights into specific activities and findings related to this compound.

Neuroprotective Activity

A study investigating the neuroprotective effects of benzoxazepine derivatives revealed that certain compounds demonstrated significant acetylcholinesterase (AChE) inhibitory activity. The AChE inhibitory activity of a related derivative was measured at an IC50 value of 6.98 µM, indicating potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .

Case Study: Neuroprotective Effects in Cell Models

In experiments using human neuroblastoma SH-SY5Y cells subjected to oxidative stress (induced by hydrogen peroxide and β-amyloid fragments), some benzoxazepine derivatives showed moderate neuroprotective effects. However, the lack of a C-2 aryl moiety was associated with reduced activity at higher concentrations (10 µM), suggesting that structural modifications could enhance efficacy .

Anticancer Activity

The structural characteristics of 4,1-benzoxazepin-2(3H)-one derivatives have been linked to anticancer properties. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Notes
4,1-Benzoxazepin DerivativeAChE Inhibition6.98Moderate neuroprotective activity observed
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-oneAnticancerNot specifiedExhibits distinct anticancer properties
4-Hydroxy-1-benzothiazepineAnticancerNot specifiedEnhanced solubility and potential bioavailability

The biological activity of 4,1-benzoxazepin-2(3H)-one is believed to be mediated through its interaction with specific receptors or enzymes involved in neurotransmission and cell signaling pathways. The presence of the oxazepine moiety allows for versatile binding interactions with biological targets.

Synthesis and Derivatives

Various synthetic methods have been developed for producing 4,1-benzoxazepin derivatives. These methods often involve cyclization reactions that yield compounds with diverse substituents affecting their biological profiles. Research into these derivatives continues to expand the understanding of their potential therapeutic applications.

Q & A

How can researchers optimize the synthesis of 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Start with a benzodiazepine core and employ bromination under controlled conditions (e.g., using N-bromosuccinimide in acetic acid at 60–80°C) to introduce the bromine substituent at the 7-position .
  • Solvent Selection : Crystallization from dioxane has been shown to yield high-purity products (97% yield) with minimal impurities .
  • Characterization : Validate purity via 1H NMR (e.g., δ 6.9–10.0 ppm for alkene and NH protons), IR (C=O stretch at ~1660 cm⁻¹), and mass spectrometry (m/z 315/317 [M⁺] with isotopic Br pattern) .
  • Advanced Optimization : Use factorial design to test variables like temperature, solvent polarity, and catalyst concentration, systematically analyzing their impact on reaction efficiency .

What experimental strategies are recommended to resolve contradictions in reported neuropsychiatric activity of 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one?

Methodological Answer:

  • Comparative Receptor Binding Assays : Conduct competitive binding studies against GABA_A and serotonin receptors to clarify specificity, as benzoxazepines often interact with neurotransmitter systems .
  • Dose-Response Analysis : Use in vitro models (e.g., neuronal cell lines) to establish dose-dependent effects, differentiating agonistic vs. antagonistic behavior .
  • Theoretical Modeling : Apply molecular docking simulations (e.g., using COMSOL Multiphysics or AutoDock) to predict binding affinities and compare with empirical data .
  • Meta-Analysis Framework : Systematically review existing studies, categorizing discrepancies by assay type (e.g., in vivo vs. in vitro) or species-specific receptor variations .

What advanced structural characterization techniques are critical for confirming the stereochemistry of 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated for analogous benzothiazepinones (R factor < 0.05) .
  • 2D NMR Spectroscopy : Employ NOESY or COSY to identify spatial proximities between protons (e.g., alkene H at δ 6.9 ppm and aromatic protons at δ 7.2–7.9 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₈BrNO₂) with sub-ppm mass accuracy to rule out isotopic interference .

How should researchers design experiments to evaluate the substituent effects on the biological activity of benzoxazepinone derivatives?

Methodological Answer:

  • Factorial Design : Test variables like halogen substituents (Br, Cl, F) and ring substituents (e.g., methyl, methoxy) in a 2^k factorial setup to identify synergistic or antagonistic effects .
  • In Silico Screening : Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity trends before synthetic efforts .
  • Biological Assays : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., acetylcholinesterase for neurological activity) .

What methodologies are recommended for analyzing metabolic stability and toxicity of 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
  • Cytotoxicity Screening : Use MTT assays on HepG2 cells to assess hepatotoxicity, with dose ranges spanning 1–100 μM .
  • Computational ADMET Prediction : Leverage tools like ADMETLab 2.0 to estimate permeability, CYP450 interactions, and Ames test outcomes .

How can researchers address challenges in scaling up the synthesis of 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one for preclinical studies?

Methodological Answer:

  • Process Intensification : Transition from batch to flow chemistry to enhance heat/mass transfer and reduce side reactions .
  • Purification Optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progression in real time .

What strategies are effective for elucidating the mechanism of action of 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one in neurological disorders?

Methodological Answer:

  • Transcriptomic Profiling : Perform RNA-seq on treated neuronal cells to identify differentially expressed genes (e.g., BDNF, GABA receptors) .
  • Electrophysiology : Use patch-clamp techniques to measure ion channel modulation (e.g., Ca²⁺ or K⁺ currents) in primary neurons .
  • Behavioral Models : Test anxiolytic or anticonvulsant effects in zebrafish or rodent models, correlating behavior with pharmacokinetic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.